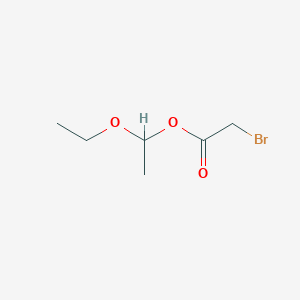
1-Ethoxyethyl bromoacetate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Ethoxyethyl bromoacetate is an organic compound with the molecular formula C6H11BrO3. It is a bromoacetate ester, characterized by the presence of a bromoacetate group attached to an ethoxyethyl moiety. This compound is of significant interest in organic synthesis due to its reactivity and versatility in various chemical reactions.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: 1-Ethoxyethyl bromoacetate can be synthesized through the esterification of bromoacetic acid with 1-ethoxyethanol. The reaction typically involves the use of a strong acid catalyst such as sulfuric acid to facilitate the esterification process. The reaction is carried out under reflux conditions to ensure complete conversion of the reactants to the desired ester.
Industrial Production Methods: In an industrial setting, the production of this compound involves the continuous addition of bromoacetic acid to a mixture of 1-ethoxyethanol and sulfuric acid under controlled temperature and pressure conditions. The reaction mixture is then subjected to distillation to separate the desired ester from the reaction by-products and unreacted starting materials.
Analyse Chemischer Reaktionen
Types of Reactions: 1-Ethoxyethyl bromoacetate undergoes various chemical reactions, including:
Nucleophilic Substitution: The bromine atom in the bromoacetate group is highly reactive and can be readily displaced by nucleophiles such as amines, thiols, and alkoxides.
Ester Hydrolysis: The ester bond in this compound can be hydrolyzed under acidic or basic conditions to yield bromoacetic acid and 1-ethoxyethanol.
Reduction: The compound can be reduced to the corresponding alcohol using reducing agents such as lithium aluminum hydride.
Common Reagents and Conditions:
Nucleophilic Substitution: Common reagents include amines, thiols, and alkoxides, typically under mild to moderate temperatures.
Ester Hydrolysis: Acidic hydrolysis involves the use of hydrochloric acid, while basic hydrolysis employs sodium hydroxide.
Reduction: Lithium aluminum hydride is used as a reducing agent under anhydrous conditions.
Major Products Formed:
Nucleophilic Substitution: Substituted bromoacetates.
Ester Hydrolysis: Bromoacetic acid and 1-ethoxyethanol.
Reduction: Corresponding alcohols.
Wissenschaftliche Forschungsanwendungen
1-Ethoxyethyl bromoacetate has a wide range of applications in scientific research, including:
Organic Synthesis: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biological Studies: The compound is employed in the modification of biomolecules for studying enzyme mechanisms and protein interactions.
Medicinal Chemistry: It serves as a building block in the synthesis of potential drug candidates.
Industrial Applications: The compound is used in the production of specialty chemicals and as a reagent in chemical manufacturing processes.
Wirkmechanismus
The mechanism of action of 1-ethoxyethyl bromoacetate primarily involves its reactivity as an alkylating agent. The bromine atom in the bromoacetate group is highly electrophilic, making it susceptible to nucleophilic attack. This reactivity allows the compound to form covalent bonds with nucleophilic sites in biomolecules, leading to modifications that can alter their function and activity. The molecular targets and pathways involved depend on the specific nucleophiles and reaction conditions used.
Vergleich Mit ähnlichen Verbindungen
Ethyl bromoacetate: Similar in structure but lacks the ethoxyethyl group.
Methyl bromoacetate: Contains a methyl group instead of an ethoxyethyl group.
Ethyl chloroacetate: Contains a chlorine atom instead of a bromine atom.
Uniqueness: 1-Ethoxyethyl bromoacetate is unique due to the presence of the ethoxyethyl group, which imparts different physical and chemical properties compared to its analogs
Eigenschaften
CAS-Nummer |
121669-92-9 |
|---|---|
Molekularformel |
C6H11BrO3 |
Molekulargewicht |
211.05 g/mol |
IUPAC-Name |
1-ethoxyethyl 2-bromoacetate |
InChI |
InChI=1S/C6H11BrO3/c1-3-9-5(2)10-6(8)4-7/h5H,3-4H2,1-2H3 |
InChI-Schlüssel |
ZAYWKTJZACHOOZ-UHFFFAOYSA-N |
Kanonische SMILES |
CCOC(C)OC(=O)CBr |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![2,2',2''-[({3-[(Oxiran-2-yl)methoxy]propyl}silanetriyl)tris(oxy)]tri(ethan-1-ol)](/img/structure/B14292405.png)
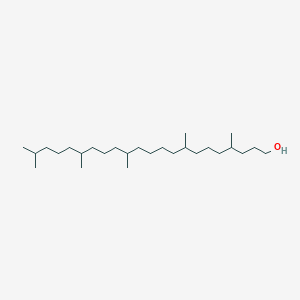
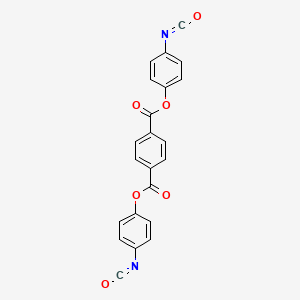
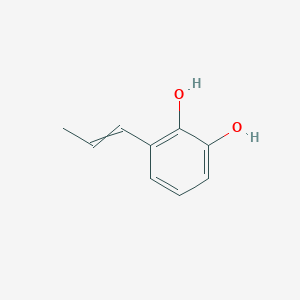
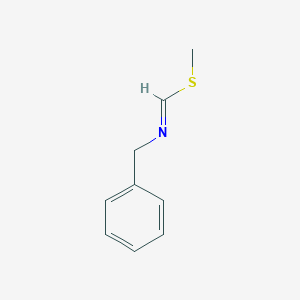
![Ethyl chloro[(dipropoxyphosphoryl)sulfanyl]acetate](/img/structure/B14292430.png)
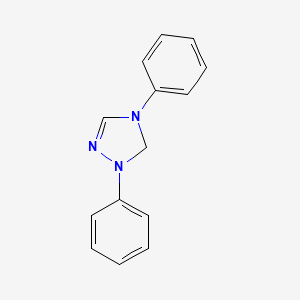
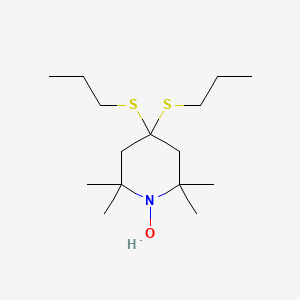
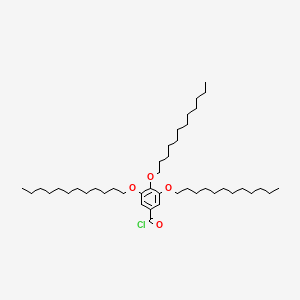
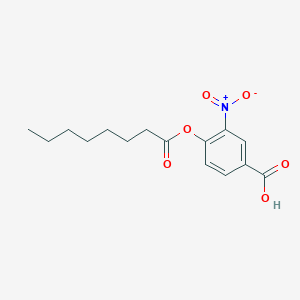
![1-[4-(Hexyloxy)-2-hydroxy-5-(prop-2-en-1-yl)phenyl]ethan-1-one](/img/structure/B14292462.png)
![[4-(Hydroxymethyl)cyclohexyl]methanol;1-isocyanato-4-[(4-isocyanatophenyl)methyl]benzene](/img/structure/B14292465.png)

